Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate
Overview
Description
“Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate” is a chemical compound with the molecular weight of 263.12 . It is a white to off-white solid and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate” is a white to off-white solid . It is stored in a refrigerator .Scientific Research Applications
Chemical Synthesis
“Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate” can be used in chemical synthesis . It is a compound with the molecular weight of 263.12 . It is a white to off-white solid at room temperature .
Dipeptide Synthesis
This compound can be used in dipeptide synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared, and these protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
β-secretase and Acetylcholinesterase Inhibitor
In vitro studies suggest that similar compounds can act as both β-secretase and an acetylcholinesterase inhibitor . This could potentially prevent the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 .
Chemoselective Tert-butoxycarbonylation Reagent
“Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate” can potentially be used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . The Boc carrier was easily recyclable, and has great application prospects for industrial production .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-amino-2,6-dichloropyridin-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)14-5-4-6(11)15-8(12)7(5)13/h4H,13H2,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCWWJVHFBRLEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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